ベンジル(3-アミノプロピル)カルバメート

概要

説明

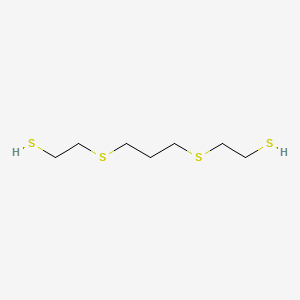

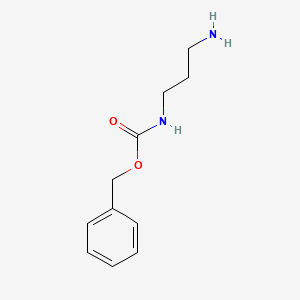

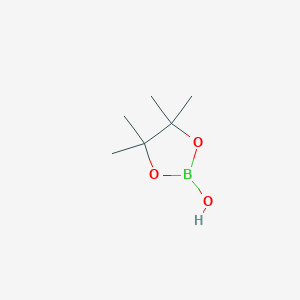

Benzyl (3-aminopropyl)carbamate is a chemical compound that can be derived from various synthetic pathways and has potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 3-aminopropyl group. This structure allows for a variety of chemical reactions and interactions, making it a versatile intermediate in synthetic chemistry.

Synthesis Analysis

The synthesis of related carbamate compounds involves several key steps, including the use of microwave-assisted reactions, Mitsunobu reaction-Claisen rearrangement, and sequential displacement reactions . For instance, the synthesis of N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, a related compound, was achieved through these methods. Additionally, carbamate prodrugs have been synthesized using condensation reactions with appropriate anilines or amines, as seen in the preparation of mutual prodrugs of acetaminophen and active benzoxazolones or oxazolidinones .

Molecular Structure Analysis

The molecular structure of benzyl (3-aminopropyl)carbamate allows for the formation of hydrogen bonds and ionic interactions, which can contribute to its ability to form gels in polar organic solvents and water . The presence of the benzyl group can also influence the reactivity and stability of the carbamate, as seen in the synthesis of photolabile benzoin carbamates .

Chemical Reactions Analysis

Benzyl (3-aminopropyl)carbamate and its derivatives can undergo a variety of chemical reactions. For example, benzyl carbamates have been used as electrophiles in aminomethylation reactions to synthesize protected chiral amino acids . They can also participate in aminohalogenation reactions, serving as a nitrogen source when combined with N-chlorosuccinimide . Furthermore, benzyl carbamates can be involved in cobalt-catalyzed reactions for the in situ generation of isocyanates and benzyl alcohols, leading to the synthesis of N-aryl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl (3-aminopropyl)carbamate derivatives are influenced by their molecular structure. For instance, the gelation properties of benzyl and tert-butyl carbamate derivatives of long-chain amino acids are attributed to the interplay of hydrogen bonding, van der Waals, and ionic interactions . The reactivity of carbamate prodrugs in aqueous and plasma media is determined by their ability to release parent drugs through specific mechanisms, such as cyclization or elimination

科学的研究の応用

PROTACリンカー開発

ベンジル(3-アミノプロピル)カルバメート: は、PROTAC(プロテオリシス標的キメラ)の開発において使用されます 。PROTACは、タンパク質の分解を標的とする新しいクラスの治療薬です。この化合物は、タンパク質結合基とE3リガーゼ認識モチーフを繋ぐリンカー分子として機能し、標的タンパク質のユビキチン化とそれに続くプロテアソーム分解を促進します。

材料科学研究

材料科学において、この化合物は新しい高分子材料の開発における潜在的な可能性について研究されています 。さまざまな化学構造と相互作用する能力により、耐久性、柔軟性、または熱安定性などの独自の特性を持つ新しい材料を開発することができます。

化学合成

ベンジル(3-アミノプロピル)カルバメート: は、有機合成における貴重な中間体です 。これは、ベンジルカルバメート保護基を導入するために使用できます。これは、特に製薬業界において、複雑な分子の合成において不可欠です。

クロマトグラフィー

この化合物のユニークな構造により、クロマトグラフィーにおいて固定相修飾剤として使用できます 。これは、修飾された固定相との相互作用に基づいて化合物の分離を改善し、分析方法の分解能を高めることができます。

分析化学

分析化学では、ベンジル(3-アミノプロピル)カルバメートは、アミンと反応する官能基を含む化合物の分析のための誘導体化剤として使用できます 。この誘導体化により、さまざまな分光法における分析物の揮発性または検出可能性を高めることができます。

創薬

この化合物は、新規薬物候補の開発のための足場として、創薬において応用されています 。その構造は、さまざまな誘導体を生成するために修飾することができ、研究者は幅広い生物活性と薬理学的特性を探求できます。

会合誘起発光(AIE)研究

ベンジル(3-アミノプロピル)カルバメート: は、溶液中で非発光性の分子が会合すると発光する現象であるAIEにおける役割について調査されています 。この特性は、新しい光学材料やセンサーの開発にとって重要です。

生体複合化技術

最後に、生体分子をさまざまな表面または担体に付着させるための生体複合化技術で使用されます 。この化合物中のアミン基は、生体分子または表面上のカルボキシル基と反応して、安定なアミド結合を形成できます。これは、標的薬物送達システムまたは診断ツールを作成するために不可欠です。

Safety and Hazards

将来の方向性

Benzyl (3-aminopropyl)carbamate belongs to the family of β-alanine analogs. There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . This suggests potential future directions in drug design and discovery .

作用機序

Target of Action

Benzyl (3-aminopropyl)carbamate is a type of carbamate compound . Carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . .

Mode of Action

As a carbamate, Benzyl (3-aminopropyl)carbamate likely interacts with its targets by forming a covalent bond, thereby protecting the amine group during peptide synthesis . The carbamate group can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .

Biochemical Pathways

Given its role as a protecting group for amines, it likely plays a crucial role in peptide synthesis pathways .

Result of Action

The primary result of the action of Benzyl (3-aminopropyl)carbamate is the protection of amines during peptide synthesis . This protection allows for the successful synthesis of peptides without unwanted side reactions involving the amine group.

特性

IUPAC Name |

benzyl N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWABCYGGVHAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329134 | |

| Record name | Benzyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46460-73-5 | |

| Record name | Benzyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)